[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate
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Overview
Description
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[98002,402,8012,17]nonadecan-13-yl] acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate typically involves multiple steps, starting from khivorin. The process includes selective deacetylation and oxidation reactions. For instance, the deacetylation can be achieved using basic hydrolysis, while the oxidation to introduce the keto group can be performed using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the molecule.
Reduction: The keto group at position 7 can be reduced to a hydroxyl group.
Substitution: Functional groups can be introduced at different positions through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield 3,7-Di(desacetyl)-7-hydroxykhivorin.
Scientific Research Applications
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Mechanism of Action
The mechanism of action of [(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Khivorin: The parent compound from which [(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate is derived.
3,7-Di-O-acetylkhivorin: A related compound with acetyl groups at positions 3 and 7.
7-Oxokhivorin: A compound with a keto group at position 7 but with acetyl groups intact.
Uniqueness
[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[98002,402,8012,17]nonadecan-13-yl] acetate is unique due to the combination of deacetylation and oxidation, which imparts distinct chemical and biological properties
Properties
CAS No. |
13947-02-9 |
---|---|
Molecular Formula |
C28H36O8 |
Molecular Weight |
500.588 |
InChI |
InChI=1S/C28H36O8/c1-14(29)34-20-12-18(30)24(2,3)17-11-19(31)27(6)16(26(17,20)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)36-22/h8,10,13,16-18,20-22,30H,7,9,11-12H2,1-6H3/t16-,17+,18-,20+,21+,22-,25+,26-,27+,28-/m1/s1 |
InChI Key |
QORQSLLNRSDOHT-WQHTXENFSA-N |
SMILES |
CC(=O)OC1CC(C(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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